molecular formula C8H14Si B099156 2-Methyl-4-trimethylsilyl-1-buten-3-yne CAS No. 18387-60-5

2-Methyl-4-trimethylsilyl-1-buten-3-yne

Cat. No.: B099156
CAS No.: 18387-60-5
M. Wt: 138.28 g/mol
InChI Key: HRGBALJHGYAWBL-UHFFFAOYSA-N
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Description

2-Methyl-4-trimethylsilyl-1-buten-3-yne is an organic compound with the molecular formula C8H14Si. It is a derivative of buten-3-yne, where a trimethylsilyl group is attached to the fourth carbon and a methyl group to the second carbon. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne typically involves the reaction of 2-methyl-3-butyn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper handling and safety measures due to the flammable nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-trimethylsilyl-1-buten-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alkenes.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-trimethylsilyl-1-buten-3-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: Employed in the synthesis of novel materials with unique properties.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-4-trimethylsilyl-1-buten-3-yne involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and allowing selective reactions at other sites. The compound can participate in nucleophilic addition, electrophilic substitution, and other organic reactions, targeting specific molecular pathways depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne.

    Trimethylsilylacetylene: Another compound with a trimethylsilyl group attached to an alkyne.

    Vinylacetylene: A simpler derivative of buten-3-yne without the trimethylsilyl group.

Uniqueness

This compound is unique due to the presence of both a trimethylsilyl group and a methyl group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

trimethyl(3-methylbut-3-en-1-ynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Si/c1-8(2)6-7-9(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGBALJHGYAWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342198
Record name 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18387-60-5
Record name Trimethyl(3-methyl-3-buten-1-yn-1-yl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18387-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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